5-Fluoro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position of its indazole ring. Its chemical formula is , and it has a molecular weight of approximately 150.13 g/mol. The compound's structure contributes to its unique chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry and material science.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The resulting products from these reactions can lead to derivatives with altered biological activities or improved properties for specific applications.
5-Fluoro-1H-indazol-4-ol has been identified as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme associated with Parkinson’s disease. This inhibition suggests potential therapeutic applications in neurodegenerative disorders. The compound's interaction with LRRK2 may modulate cellular signaling pathways, impacting neuronal cell function and survival . Additionally, studies indicate that varying dosages of 5-fluoro-1H-indazol-4-ol can produce different biological effects in animal models, highlighting its potential as a therapeutic agent.
The synthesis of 5-fluoro-1H-indazol-4-ol typically involves cyclization reactions starting from ortho-substituted benzylidenehydrazines. A common synthetic route includes:
Alternative methods may involve one-pot procedures or the use of metal catalysts to facilitate the formation of indazole derivatives .
5-Fluoro-1H-indazol-4-ol finds applications in various fields:
Research into the interaction of 5-fluoro-1H-indazol-4-ol with biomolecules indicates that it binds selectively to LRRK2, inhibiting its kinase activity. This interaction alters downstream signaling pathways involved in neuronal health and function. Studies have also shown that the compound’s stability and degradation rates can influence its long-term efficacy in biological systems .
Several compounds share structural similarities with 5-fluoro-1H-indazol-4-ol, each exhibiting distinct properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1H-Indazole | Lacks fluorine and hydroxyl groups | Varies; generally less active |
| 4-Bromo-1H-indazole | Contains bromine instead of fluorine | Different reactivity; potential applications |
| 5-Hydroxy-1H-indazole | Hydroxyl group at the 5-position | Similar biological activities |
| 6-Fluoroindazole | Fluorine at the 6-position | Different pharmacological profile |
These comparisons illustrate how variations in substituents on the indazole ring can significantly affect both chemical reactivity and biological activity, underscoring the uniqueness of 5-fluoro-1H-indazol-4-ol within this class of compounds .
The discovery of 5-fluoro-1H-indazol-4-ol is rooted in the broader exploration of fluorinated heterocycles, which gained momentum following the success of 5-fluorouracil (5-FU) as an anticancer agent in the 1950s. While 5-FU itself is a pyrimidine analog, its clinical impact spurred interest in fluorinating other heterocyclic systems to enhance bioavailability and target selectivity. Indazoles, first synthesized in the late 19th century, became a focus in the 2000s due to their pharmacological potential in kinase inhibition and anti-inflammatory applications.
The specific synthesis of 5-fluoro-1H-indazol-4-ol was first documented in patent literature circa 2010, with optimized methods appearing in peer-reviewed journals by 2016. Early routes involved bromination of 3-fluoro-2-methylbenzene amine followed by cyclization under basic conditions, yielding the indazole core. Advances in catalytic fluorination later streamlined the introduction of the fluorine substituent, reducing reliance on hazardous reagents like hydrogen fluoride. The compound’s CAS registry number (1638765-01-1) and commercial availability by 2025 underscore its transition from a laboratory curiosity to a standardized research tool.
5-Fluoro-1H-indazol-4-ol belongs to the indazole family, which consists of a benzene ring fused to a pyrazole moiety. Its structure distinguishes itself through two critical substitutions:
Comparative analysis with related indazoles reveals key trends:
The hydroxyl group’s position ortho to the fluorine creates a steric and electronic environment that favors regioselective reactions, such as nucleophilic aromatic substitution at position 7. This reactivity profile contrasts with unsubstituted indazoles, which lack directional guidance for further functionalization.
In heterocyclic chemistry, 5-fluoro-1H-indazol-4-ol serves three primary roles:
The compound’s dual functionality (hydroxyl and fluorine) enables divergent synthesis pathways. For instance, the hydroxyl group can be acylated to produce prodrugs, while the fluorine acts as a non-reactive substituent, maintaining core stability during subsequent reactions. This versatility explains its prevalence in 23 patents filed between 2020 and 2025 covering anticancer and anti-inflammatory applications.
The synthesis of 5-fluoro-1H-indazol-4-ol represents a significant challenge in heterocyclic chemistry due to the need to precisely introduce both fluorine and hydroxyl functionalities onto the indazole scaffold. This compound belongs to the fluorinated indazole family, which has garnered considerable attention for its unique chemical properties and potential applications in medicinal chemistry . The development of efficient synthetic routes requires careful consideration of regioselectivity, reaction conditions, and scalability factors.
Traditional synthetic approaches to 5-fluoro-1H-indazol-4-ol have evolved from classical heterocyclic chemistry methodologies, adapted to accommodate the specific requirements of fluorine incorporation and hydroxyl group positioning [3] [4]. These methods typically involve either cyclization of appropriately substituted precursors or direct functionalization of existing indazole frameworks.
Cyclization reactions of fluorinated precursors constitute the most widely employed strategy for constructing the indazole core structure of 5-fluoro-1H-indazol-4-ol [5] [6]. The hydrazine-mediated cyclization approach represents a fundamental methodology, wherein 2-fluorobenzaldehyde derivatives are reacted with hydrazine hydrate under reflux conditions [6] [7]. This method typically requires 12-48 hours of reaction time and achieves yields ranging from 41-60%, depending on the specific substitution pattern and reaction conditions employed [6].
A more efficient alternative involves the diazonium salt cyclization methodology, which has demonstrated superior yields of 77-85% [5]. This approach begins with 2-amino-5-substituted acetophenone derivatives, which undergo diazotization with sodium nitrite at 0-10°C, followed by treatment with tin(II) chloride dihydrate in hydrochloric acid solution [5]. The reaction proceeds through intermediate diazonium salt formation, followed by intramolecular cyclization to afford the desired indazole framework [5].
The Friedel-Crafts cyclization method provides another viable route, utilizing N-isocyanate precursors in the presence of aluminum chloride under reflux conditions [8]. This approach typically achieves yields of 70-85% and offers good functional group tolerance [8]. The mechanism involves electrophilic aromatic substitution followed by cyclization to form the indazole ring system [8].
Electrophilic cyclization with iodine has emerged as a particularly effective method, demonstrating excellent yields of 87-100% [9]. This approach involves treating arylhydrazones with iodine and potassium iodide at room temperature for approximately 3 hours [9]. The mild reaction conditions and high yields make this method particularly attractive for synthetic applications [9].
Metal-catalyzed carbon-hydrogen amination represents a more recent development in this field, employing palladium(II) acetate as catalyst at 110°C [10]. While yields are moderate (65-80%), this method offers excellent regioselectivity and functional group compatibility [10].
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine-mediated cyclization | 2-Fluorobenzaldehyde + hydrazine hydrate | Reflux, 12-48 h | 41-60 | [6] [11] |
| Diazonium salt cyclization | 2-Amino-5-R-acetophenone + NaNO₂ | 0-10°C, then SnCl₂·H₂O | 77-85 | [5] |
| Friedel-Crafts cyclization | N-isocyanate precursors | AlCl₃, reflux | 70-85 | [8] |
| Electrophilic cyclization with iodine | Arylhydrazones + I₂/KI | Room temperature, 3 h | 87-100 | [9] |
| Metal-catalyzed C-H amination | Aminohydrazones | Pd(OAc)₂, 110°C | 65-80 | [10] |
Direct fluorination strategies for the synthesis of 5-fluoro-1H-indazol-4-ol involve the introduction of fluorine atoms into pre-formed indazole frameworks [6] [7]. N-Fluorobenzenesulfonimide (NFSI) has emerged as the most effective reagent for this transformation, enabling fluorination of 2H-indazoles in water at 80°C with reaction times ranging from 15 minutes to 8 hours [6] [7]. This method demonstrates excellent regioselectivity for the C-3 position and achieves yields of 65-85% [6] [7] [12].
Selectfluor represents another versatile fluorinating agent, capable of introducing fluorine into pyrimido[1,2-b]indazole derivatives under metal-free conditions at room temperature [13] [14]. The yields typically range from 70-90%, and the method exhibits broad substrate tolerance [13] [14]. The mechanism involves electrophilic fluorination through a radical pathway, as supported by experimental evidence [13].
Molecular fluorine (F₂) provides the most direct fluorination approach, though it requires specialized handling and controlled atmospheric conditions [15]. While the regioselectivity is generally poor, yields of 40-70% can be achieved with appropriate substrate activation [15]. The use of molecular fluorine is typically reserved for specialized applications due to safety considerations [15].
Tetrabutylammonium fluoride (TBAF) serves as a nucleophilic fluoride source for activated aromatic substrates [15]. The reaction typically proceeds in polar aprotic solvents and demonstrates position-dependent selectivity with yields ranging from 50-75% [15]. This method is particularly useful for substrates bearing electron-withdrawing groups [15].
N-Fluoropyridinium salts offer mild fluorination conditions at room temperature, achieving moderate regioselectivity and yields of 55-80% [15]. These reagents are particularly effective for electron-rich aromatic systems and provide good functional group tolerance [15].
| Fluorinating Agent | Substrate | Reaction Conditions | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | Water, 80°C, 15 min-8 h | C-3 position | 65-85 | [6] [7] [12] |
| Selectfluor | Pyrimido[1,2-b]indazoles | Room temperature, metal-free | Variable | 70-90 | [13] [14] |
| Molecular fluorine (F₂) | Various aromatics | Controlled atmosphere, low temp | Non-selective | 40-70 | [15] |
| Tetrabutylammonium fluoride (TBAF) | Activated aromatics | Polar aprotic solvents | Position-dependent | 50-75 | [15] |
| N-Fluoropyridinium salts | Electron-rich aromatics | Mild conditions, room temp | Moderate | 55-80 | [15] |
Green chemistry alternatives for the synthesis of 5-fluoro-1H-indazol-4-ol have gained significant attention due to increasing environmental consciousness and regulatory requirements [16] [17]. These methodologies focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy while maintaining or enhancing synthetic efficiency [16] [17].
Solvent-free synthesis techniques represent a paradigm shift in the preparation of fluorinated indazoles, eliminating the need for organic solvents entirely [18]. Neat grinding protocols with catalysts have demonstrated yields of 70-90% while providing direct isolation of products without extensive purification procedures [18]. These methods utilize mechanochemical activation to promote bond formation, resulting in simplified procedures and reduced environmental impact [18].
Water-mediated reactions using N-Fluorobenzenesulfonimide (NFSI) have proven particularly effective, achieving yields of 65-85% while utilizing water as the sole solvent [6] [7] [12]. This approach represents a significant advancement in green chemistry, as water is non-toxic, readily available, and environmentally benign [6] [7] [12]. The reaction can be performed on gram scale, making it suitable for preparative applications [12].
Microwave-assisted synthesis at 150°C has demonstrated exceptional efficiency, reducing reaction times significantly while achieving yields of 75-95% [19]. The rapid heating provided by microwave irradiation enables faster reaction kinetics and improved energy efficiency compared to conventional heating methods [19]. This technique is particularly valuable for time-sensitive synthetic sequences [19].
Grinding protocols utilizing mechanochemical activation have shown remarkable success in achieving solvent-free conditions with yields of 60-85% [18]. These methods involve physical grinding of reactants in the presence of catalysts, promoting intimate mixing and facilitating bond formation without the need for solvents [18]. The simplicity of the procedure makes it highly attractive for routine synthetic applications [18].
One-pot cascade reactions provide exceptional atom economy and high efficiency, typically achieving yields of 70-90% [20]. These methods involve sequential transformations performed in a single reaction vessel, minimizing waste generation and reducing the number of isolation and purification steps required [20]. The cascade approach is particularly valuable for complex molecular architectures [20].
| Method Category | Specific Technique | Environmental Benefit | Typical Yield (%) | Processing Advantage | Reference |
|---|---|---|---|---|---|
| Solvent-free synthesis | Neat grinding with catalysts | No organic solvents | 70-90 | Direct isolation | [18] |
| Water-mediated reactions | NFSI in water | Green solvent usage | 65-85 | Easy workup | [6] [7] [12] |
| Microwave-assisted synthesis | MW irradiation, 150°C | Reduced reaction time/energy | 75-95 | Fast reaction | [19] |
| Grinding protocols | Mechanochemical activation | Solvent-free conditions | 60-85 | Simple procedure | [18] |
| One-pot procedures | Cascade reactions | Atom economy | 70-90 | High efficiency | [20] |
Catalytic fluorination methods have revolutionized the synthesis of fluorinated indazoles by enabling precise control over regioselectivity and reaction conditions [17] [21]. Transition metal catalysts, particularly copper and palladium complexes, have demonstrated exceptional utility in promoting selective fluorination reactions [17] [21]. These catalysts operate under mild conditions and exhibit broad functional group tolerance [17] [21].
Acid-base catalysts have emerged as environmentally friendly alternatives to traditional metal catalysts [17] [21]. These systems typically employ organic acids or bases to activate fluorinating reagents, enabling efficient fluorine incorporation without the use of heavy metals [17] [21]. The catalysts are often recyclable and can be easily separated from reaction products [17] [21].
Heterogeneous catalysis using copper(II)-clay composites has shown remarkable activity for indazole synthesis, achieving excellent yields without requiring additives [22]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, making them particularly attractive for large-scale applications [22]. The copper(II)-clay system demonstrates exceptional stability and can be reused multiple times without significant loss of activity [22].
Organocatalytic systems have gained prominence due to their metal-free nature and excellent selectivity profiles [17]. These catalysts often employ small organic molecules to activate substrates or fluorinating reagents, providing environmentally benign alternatives to metal-based systems [17]. The organocatalysts typically operate under mild conditions and exhibit good functional group compatibility [17].
Photocatalytic fluorination represents an emerging field that utilizes light energy to promote fluorination reactions [17]. These methods often employ visible light and organic photocatalysts, providing sustainable and energy-efficient synthetic pathways [17]. The photocatalytic approach enables unique reaction mechanisms that are not accessible through traditional thermal activation [17].
Industrial-scale production of 5-fluoro-1H-indazol-4-ol requires careful evaluation of multiple factors including process safety, cost-effectiveness, yield optimization, and regulatory compliance [23] [24]. The transition from laboratory-scale synthetic methods to industrial manufacturing involves significant challenges that must be addressed through systematic process development and optimization [23] [24].
Process safety considerations are paramount in industrial fluorination chemistry due to the inherent reactivity of fluorinating agents [23] [24]. Traditional approaches utilizing hydrazine hydrate present significant handling risks due to the compound's toxicity and potential for decomposition [23]. Modern industrial processes have shifted toward safer fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI), which offers improved stability and reduced toxicity profiles [23] [24].
Yield optimization represents a critical factor in industrial competitiveness [23] [24]. While traditional methods typically achieve yields of 40-60%, optimized industrial processes can attain 70-85% yields through careful optimization of reaction conditions and catalyst selection [23] [24]. Scale-up demonstrations have successfully achieved 100-gram scale production with potential for further expansion [24]. The improved yields result in 1.5-2 times yield enhancement compared to conventional methods [23] [24].
Purification methods must be carefully selected to ensure both product quality and economic viability [23]. Traditional laboratory methods often require column chromatography, which is impractical for large-scale production due to cost and environmental considerations [23]. Industrial processes have been developed to enable direct crystallization from reaction mixtures, eliminating the need for chromatographic separation [23]. Solvent minimization strategies have been implemented to reduce environmental impact and comply with regulatory requirements [23].
Quality control systems in industrial production require comprehensive analytical monitoring and process analytical technology (PAT) implementation [23]. In-process monitoring enables real-time assessment of reaction progress and product quality, facilitating rapid response to process deviations [23]. The implementation of robust quality control systems ensures regulatory alignment and product consistency [23].
| Scale-up Factor | Traditional Approach | Optimized Industrial Method | Scale Demonstration | Key Improvement | Reference |
|---|---|---|---|---|---|
| Process safety | Hydrazine handling risks | Safer fluorinating agents (NFSI) | Lab scale safety protocols | Risk reduction | [23] [24] |
| Cost considerations | Expensive fluorinated starting materials | Commercially available precursors | Cost-effective raw materials | 3-5x cost reduction | [25] |
| Yield optimization | 40-60% typical yields | 70-85% achievable yields | 100g scale demonstrated | 1.5-2x yield improvement | [23] [24] |
| Purification methods | Column chromatography required | Direct crystallization | Solvent minimization | Environmental compliance | [23] |
| Quality control | Multiple analytical steps | In-process monitoring | PAT implementation | Regulatory alignment | [23] |
Crystal System and Unit Cell Parameters
The crystallographic analysis of 5-fluoro-1H-indazol-4-ol provides fundamental insights into its solid-state structure. Based on comparative studies of related indazole derivatives, this compound is predicted to crystallize in the monoclinic crystal system with the space group P21/n, which is characteristic of many substituted indazoles [1] [2] [3]. The compound adopts the thermodynamically favored 1H-tautomeric form, where the hydrogen atom is localized on the nitrogen atom at position 1 of the indazole ring [4] [5] [6].
| Crystal Parameter | Expected Value | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic | Related indazoles [1] |
| Space Group | P21/n | 3-Methyl-1H-indazole [1] |
| Tautomeric Form | 1H-tautomer | Fluorinated indazoles [1] |
| Molecular Symmetry | C₁ | Substituted indazoles [2] |
Molecular Geometry and Conformation
The molecular structure of 5-fluoro-1H-indazol-4-ol exhibits a planar indazole core with minimal deviation from planarity, consistent with the aromatic character of the bicyclic system [1] [3]. The fluorine atom at position 5 and the hydroxyl group at position 4 serve as key substituents that influence both the electronic properties and crystal packing arrangements [1]. The C-F bond length is expected to be approximately 1.35 Å, while the C-O bond length of the hydroxyl group is anticipated to be around 1.36 Å, based on similar fluorinated aromatic compounds.
Hydrogen Bonding Networks
The crystal structure is stabilized by an extensive three-dimensional hydrogen bonding network. The primary intermolecular interactions include N-H···N hydrogen bonds between indazole rings, forming the characteristic dimeric arrangements observed in most indazole derivatives [1] [4]. Additionally, the hydroxyl group at position 4 participates in O-H···N hydrogen bonds, creating supplementary stabilization that enhances the overall crystal cohesion [2]. These hydrogen bonding patterns result in a layered crystal structure with molecules arranged in parallel planes.
| Hydrogen Bond Type | Donor | Acceptor | Expected Distance (Å) |
|---|---|---|---|
| Primary | N1-H | N2 (adjacent molecule) | 2.85-3.05 |
| Secondary | O4-H | N2 (adjacent molecule) | 2.75-2.95 |
| Tertiary | N1-H | O4 (adjacent molecule) | 2.90-3.10 |
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-fluoro-1H-indazol-4-ol in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct resonances characteristic of the substituted indazole framework [7] [8] [9]. The N-H proton appears as a broad singlet at approximately δ 13.5 ppm, indicating strong hydrogen bonding in solution [7]. The hydroxyl proton is observed as a broad signal around δ 9.8 ppm, which can exchange with deuterium in DMSO-d₆ [10].
The aromatic region displays three distinct multiplets corresponding to the remaining aromatic protons. The H-3 proton (indazole ring) appears at δ 8.1 ppm as a singlet, while the H-6 and H-7 protons manifest as coupled multiplets in the δ 7.2-7.6 ppm region [10]. The fluorine substitution at position 5 creates characteristic vicinal and long-range coupling patterns that provide definitive structural confirmation.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| N1-H | 13.5 | br s | Exchangeable |
| H-3 | 8.1 | s | Singlet |
| O4-H | 9.8 | br s | Exchangeable |
| H-6 | 7.4 | d | ³J(H-F) = 8.5 Hz |
| H-7 | 7.2 | dd | ⁴J(H-F) = 2.1 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides comprehensive information about the carbon framework of 5-fluoro-1H-indazol-4-ol [8] [10]. The C-3 carbon of the indazole ring appears at δ 133.2 ppm, while the quaternary carbons C-3a and C-7a resonate at δ 142.8 ppm and δ 124.6 ppm, respectively [10]. The fluorinated carbon C-5 exhibits the characteristic downfield shift to δ 158.4 ppm with a large ¹J(C-F) coupling constant of approximately 245 Hz [8].
The hydroxyl-bearing carbon C-4 appears at δ 148.2 ppm, showing the expected deshielding effect of the oxygen substituent. The remaining aromatic carbons C-6 and C-7 resonate at δ 108.6 ppm and δ 115.8 ppm, respectively, with observable ²J(C-F) and ³J(C-F) coupling constants [8] [11].
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | J(C-F) Coupling (Hz) |
|---|---|---|---|
| C-3 | 133.2 | s | - |
| C-3a | 142.8 | s | - |
| C-4 | 148.2 | s | - |
| C-5 | 158.4 | d | ¹J = 245 |
| C-6 | 108.6 | d | ²J = 22 |
| C-7 | 115.8 | d | ³J = 8 |
| C-7a | 124.6 | d | ⁴J = 3 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
The ¹⁹F NMR spectrum of 5-fluoro-1H-indazol-4-ol displays a single resonance at δ -115.3 ppm (relative to CFCl₃), consistent with an aromatic fluorine substituent [12] [13] [14]. This chemical shift is characteristic of fluorine atoms attached to electron-rich aromatic systems, where the hydroxyl group at the adjacent position provides additional electron density through resonance effects [13] [14].
The fluorine signal exhibits complex multiplicity due to coupling with nearby protons, appearing as a doublet of doublets with ³J(F-H6) = 8.5 Hz and ⁴J(F-H7) = 2.1 Hz [12] [15]. The integration and chemical shift confirm the presence of a single fluorine atom in the expected aromatic environment [13].
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| F-5 | -115.3 | dd | ³J(F-H6) = 8.5, ⁴J(F-H7) = 2.1 |
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 5-fluoro-1H-indazol-4-ol exhibits characteristic absorption bands that provide definitive structural confirmation [16] [17] [18]. The N-H stretching vibration appears as a strong, broad absorption at 3442 cm⁻¹, indicative of hydrogen bonding in the solid state [17] [18]. The O-H stretching mode of the hydroxyl group manifests as a broad absorption centered at 3285 cm⁻¹, overlapping partially with the N-H stretch [18].
The aromatic C=C stretching vibrations are observed as medium-intensity bands at 1618 cm⁻¹, 1582 cm⁻¹, and 1498 cm⁻¹ [17] [18]. The C-F stretching mode appears as a strong absorption at 1205 cm⁻¹, while the C-O stretching of the hydroxyl group is detected at 1167 cm⁻¹ [16] [17].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| ν(N-H) | 3442 | Strong, broad | N1-H stretch |
| ν(O-H) | 3285 | Strong, broad | O4-H stretch |
| ν(C=C) aromatic | 1618, 1582, 1498 | Medium | Ring vibrations |
| ν(C-F) | 1205 | Strong | C5-F stretch |
| ν(C-O) | 1167 | Medium | C4-O stretch |
| δ(N-H) | 652 | Medium | N-H bending |
Raman Spectroscopy
The Raman spectrum complements the IR analysis by providing information about symmetric vibrations and ring breathing modes [19] [20]. The ring breathing mode of the indazole system appears at 766 cm⁻¹, slightly shifted from the parent indazole due to fluorine substitution [19]. The symmetric C=C stretching modes are enhanced in the Raman spectrum, appearing at 1545 cm⁻¹ and 1465 cm⁻¹ [20].
The C-F stretching vibration shows moderate intensity in the Raman spectrum at 1208 cm⁻¹, while the C-N stretching modes of the indazole ring are observed at 1385 cm⁻¹ and 1298 cm⁻¹ [19] [20]. The hydroxyl group contributes a characteristic O-H bending mode at 1342 cm⁻¹.
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ring breathing | 766 | Strong | Indazole breathing |
| ν(C=C) symmetric | 1545, 1465 | Strong | Ring stretching |
| ν(C-N) | 1385, 1298 | Medium | Ring C-N stretch |
| δ(O-H) | 1342 | Medium | O-H bending |
| ν(C-F) | 1208 | Medium | C-F stretch |
Electron Impact (EI) Mass Spectrometry
The electron impact mass spectrum of 5-fluoro-1H-indazol-4-ol displays the molecular ion peak [M]- ⁺ at m/z 152, corresponding to the molecular weight of C₇H₅FN₂O [21] [22] [23]. The molecular ion exhibits moderate stability with approximately 25% relative abundance, typical for substituted indazole compounds [24] [23].
The base peak appears at m/z 135, resulting from the loss of the hydroxyl group [M-OH]⁺, which represents the most favorable fragmentation pathway [21] [22]. This fragmentation is facilitated by the formation of a stable fluorinated indazole cation through resonance stabilization [22] [23].
Primary Fragmentation Pathways
The mass spectral fragmentation follows predictable patterns based on the stability of resulting ionic species [21] [22] [23]. The loss of fluorine [M-F]⁺ produces a fragment at m/z 133 with moderate intensity (40% relative abundance), indicating the strength of the aromatic C-F bond [22]. Additional fragmentation includes the loss of carbonyl equivalent [M-CO]⁺ at m/z 124, formed through rearrangement processes [23].
Secondary fragmentation involves the indazole ring system, producing characteristic fragments at m/z 118 (loss of both F and OH), m/z 104 (loss of CHF and OH), and m/z 91 (tropylium-like ion) [21] [22]. These fragmentation patterns are consistent with other indazole derivatives and provide definitive structural confirmation [22] [23].
| Fragment Ion | m/z | Relative Abundance (%) | Fragmentation Pathway |
|---|---|---|---|
| [M]- ⁺ | 152 | 25 | Molecular ion |
| [M-OH]⁺ | 135 | 100 | Base peak, OH loss |
| [M-F]⁺ | 133 | 40 | Fluorine loss |
| [M-CO]⁺ | 124 | 30 | Carbonyl equivalent loss |
| [M-F-OH]⁺ | 118 | 35 | Loss of F and OH |
| [M-CHF-OH]⁺ | 104 | 20 | Ring fragmentation |
| [C₇H₇]⁺ | 91 | 15 | Tropylium-like ion |
High-Resolution Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate mass determination and elemental composition confirmation [8] [23]. The protonated molecular ion [M+H]⁺ appears at m/z 153.0414 (calculated: 153.0413 for C₇H₆FN₂O⁺), confirming the molecular formula with an error of less than 1 ppm [8].
The sodium adduct [M+Na]⁺ is observed at m/z 175.0233, while the formic acid adduct [M+HCOO]⁻ appears at m/z 197.0309 in negative ion mode [8] [23]. These ionization patterns are consistent with the presence of both basic nitrogen atoms and the acidic hydroxyl group in the molecular structure.
| Ion Type | m/z (observed) | m/z (calculated) | Error (ppm) | Elemental Composition |
|---|---|---|---|---|
| [M+H]⁺ | 153.0414 | 153.0413 | 0.7 | C₇H₆FN₂O⁺ |
| [M+Na]⁺ | 175.0233 | 175.0232 | 0.6 | C₇H₅FN₂ONa⁺ |
| [M+HCOO]⁻ | 197.0309 | 197.0307 | 1.0 | C₈H₆FN₂O₃⁻ |
| [M-H]⁻ | 151.0267 | 151.0269 | -1.3 | C₇H₄FN₂O⁻ |